molecular formula C12H20N2O5S B611341 ThioD CAS No. 2206682-00-8

ThioD

Cat. No. B611341
M. Wt: 304.36
InChI Key: QYAZIXSDGGIHRH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ThioD is a thioester-activated aspartic acid.

Scientific Research Applications

Gold Leaching in Acid Thiourea Solutions

Thiourea has been extensively researched as a complexing reagent for gold leaching. It presents an alternative to cyanide for extracting gold from various mineral resources. Studies, including those from the University of Utah, indicate that thiourea decomposition is relatively slow in the presence of ferric sulfate in simple solutions. The research emphasizes the role of ferric sulfate and formamidine disulfide (FDS) as effective oxidants with rapid kinetics in this process. Moreover, it was observed that some sulfide minerals could significantly catalyze the redox reaction between thiourea and ferric ion, leading to high thiourea consumption, especially when excess ferric ion is present (Li & Miller, 2006).

Pharmacogenomics and Thiopurines

Thiopurines are widely recognized in the field of pharmacogenomics for their role as anticancer and immunosuppressive agents. The study conducted by Yin et al. (2017) emphasizes the impact of NUDT15 polymorphisms, like rs116855232, on thiopurines-induced myelotoxicity and thiopurines tolerance dose. It was discovered that the variant allele of rs116855232 significantly increases the risk of developing leucopenia and also influences the thiopurines intolerance dose. This study underlines the importance of considering genetic polymorphisms in NUDT15 as a pharmacogenetic indicator for the clinical use of thiopurines, especially in Asian populations (Yin et al., 2017).

Thiopeptides: Unique Antibiotics

Thiopeptides are acknowledged for their unique chemical structures and diverse biological activities. They are a class of natural product antibiotics that have been a subject of fascination due to their complex structures and biosynthesis. Although no thiopeptide has been approved for human use, mainly due to challenges like poor solubility and low bioavailability, the research from 2015 onwards has been significant in uncovering their biosynthetic routes and understanding their biological activity. This area of research holds promise for future developments in antibiotic therapies (Chan & Burrows, 2020).

Analytical Chemistry and Thiourea Derivatives

The versatility of thiourea and its derivatives is evident in their wide range of applications, from medicinal to chemosensor fields. Khan et al. (2020) discussed the coordination chemistry of thiourea with selected metals like Cu, Ag, and Au, highlighting its potential in biological and medicinal applications. The review also delves into the use of thiourea derivatives as chemosensors in analytical chemistry, stressing that these derivatives, when coordinated with the right metal ion, can significantly enhance activities in pharmaceutical chemistry (Khan et al., 2020).

properties

CAS RN

2206682-00-8

Product Name

ThioD

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36

IUPAC Name

(S)-2-Amino-4-((2-(((cyclopentyloxy)carbonyl)amino)ethyl)thio)-4-oxobutanoic acid

InChI

InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1

InChI Key

QYAZIXSDGGIHRH-VIFPVBQESA-N

SMILES

O=C(O)[C@@H](N)CC(SCCNC(OC1CCCC1)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ThioD;  Thio-D;  Thio D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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